molecular formula C9H5F5O3 B2893090 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid CAS No. 338792-17-9

2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid

Cat. No. B2893090
M. Wt: 256.128
InChI Key: SJJMHHADPMHRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid” is a chemical compound used in the synthesis of trifluoromethyl ethers .


Synthesis Analysis

The synthesis of similar compounds often involves the use of Grignard reagents. For instance, the preparation of 2,2,2-trifluoro-3′-(trifluoromethyl)acetophenone involves a Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid .


Molecular Structure Analysis

The molecular formula of “2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid” is C8H6F2O3 .

Scientific Research Applications

Synthesis and Application of Trifluoromethylpyridines

Specific Scientific Field

Chemistry, specifically agrochemical and pharmaceutical industries.

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

Various methods of synthesizing TFMP have been reported. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Use of 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid

Specific Scientific Field

Chemistry, specifically organic synthesis.

Summary of the Application

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is employed as a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups .

Methods of Application or Experimental Procedures

This compound may be used in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting with the corresponding 2-chloropyridines .

Results or Outcomes

The compound is used to prepare silyl fluorosulfonyldifluoroacetate, a new highly efficient difluorocarbene reagent for cyclopropanation of alkenes .

Use of 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid in Click Chemistry

Specific Scientific Field

Chemistry, specifically click chemistry.

Summary of the Application

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is used as a reagent in click chemistry .

Methods of Application or Experimental Procedures

This compound is used in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting with the corresponding 2-chloropyridines .

Results or Outcomes

Use of Boron Reagents in Suzuki–Miyaura Coupling

Summary of the Application

Boron reagents are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Methods of Application or Experimental Procedures

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Results or Outcomes

The formation of biphenyl was found to occur 1.3–2 times more rapidly under the conditions where neutral boronic acid was added to the pre-mixed solution of catalyst and base .

Construction and Transformations of 2,2-Difluoro-2,3-Dihydrofurans

Summary of the Application

This type of compound could be readily converted into α-amino acids under a reducing atmosphere .

Methods of Application or Experimental Procedures

The synthesis of 2-fluorofurans could also be completed through the fluorine elimination in the presence of magnesium powder and TBSCl .

properties

IUPAC Name

2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c10-8(11,12)5-2-1-3-6(4-5)17-9(13,14)7(15)16/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJMHHADPMHRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(=O)O)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid

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